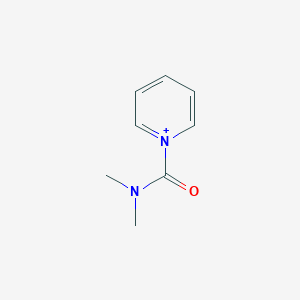
1-(Dimethylcarbamoyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(dimethylcarbamoyl)pyridin-1-ium involves several steps. One common method is the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Industrial production methods often involve the use of pyridine N-oxides and Grignard reagents .
Análisis De Reacciones Químicas
1-(Dimethylcarbamoyl)pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring acts as an electrophile.
Common reagents used in these reactions include acetic anhydride, DMF, and lithium fluoride . Major products formed from these reactions include substituted pyridines and pyridinium salts .
Aplicaciones Científicas De Investigación
1-(Dimethylcarbamoyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(dimethylcarbamoyl)pyridin-1-ium involves its interaction with various molecular targets. It acts as an electrophile, reacting with nucleophiles in biological systems . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its potential anti-inflammatory and antimicrobial effects .
Comparación Con Compuestos Similares
1-(Dimethylcarbamoyl)pyridin-1-ium can be compared with other pyridinium compounds such as N-methylpyridinium and pyridinium chloride . While these compounds share similar structural features, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include pyrrolidine derivatives, which also exhibit a range of biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry.
Propiedades
Número CAS |
115685-20-6 |
|---|---|
Fórmula molecular |
C8H11N2O+ |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
N,N-dimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C8H11N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H,1-2H3/q+1 |
Clave InChI |
RCGNHGCURFGYGT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)[N+]1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


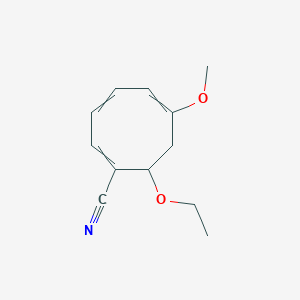
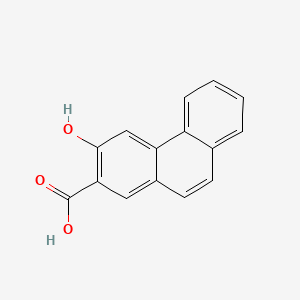
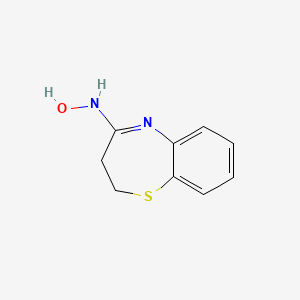

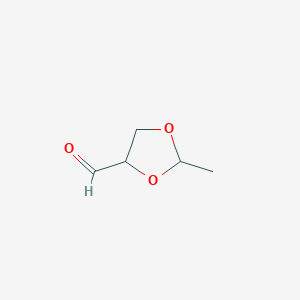
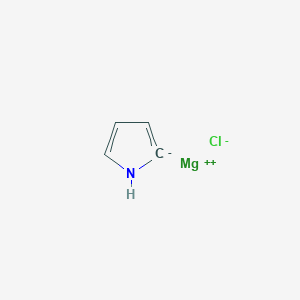

![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
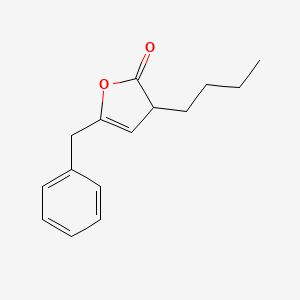
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
acetate](/img/structure/B14297908.png)
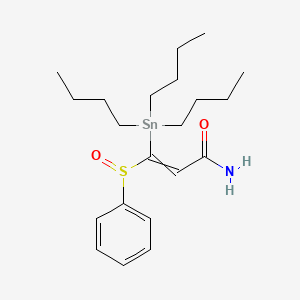
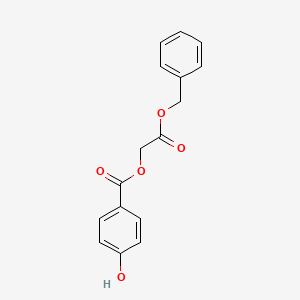
![Pyridine, 2-[(trimethylsilyl)thio]-](/img/structure/B14297917.png)
